N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide
Descripción
Propiedades
IUPAC Name |
N-quinolin-5-yl-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16(10-6-7-14-15(9-10)20-22-19-14)18-13-5-1-4-12-11(13)3-2-8-17-12/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHONYAUIVVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 8-iodoquinolin-4(1H)-one with a benzo[c][1,2,5]thiadiazole bispinacol boronic ester. This reaction is catalyzed by palladium and proceeds under mild conditions, yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide are not extensively documented, the scalability of the Suzuki–Miyaura cross-coupling reaction suggests that it could be adapted for large-scale synthesis. The reaction’s efficiency and high yield make it a promising candidate for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and benzo[c][1,2,5]thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or benzo[c][1,2,5]thiadiazole cores.
Aplicaciones Científicas De Investigación
N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Mecanismo De Acción
The mechanism of action of N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is primarily attributed to its electronic and photophysical properties. The compound’s ability to absorb and emit light makes it an effective photosensitizer. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells . The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspases, which are crucial for the apoptotic process.
Comparación Con Compuestos Similares
Comparative Data Tables
Mechanistic and Structural Insights
- Electronic Effects : Benzothiadiazole’s electron-deficient nature may facilitate charge-transfer interactions with biological targets, unlike benzodioxol or benzothiazole systems .
- Metabolic Stability : Carboxamides (as in the target compound) are prone to hydrolysis compared to sulfonamides (e.g., 8HQTBS), which could influence half-life .
- Positional Isomerism: Quinolin-5-yl vs. quinolin-6-yl substitution (as in ) may alter steric interactions with target proteins or DNA .
Q & A
Q. What synthetic routes are recommended for N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Construct the benzothiadiazole core via condensation of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) under controlled temperatures (0–5°C) .
- Step 2 : Introduce the quinoline-5-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives of quinoline. Optimize ligand choice (e.g., SPhos) and solvent (e.g., DMF/H₂O) to enhance coupling efficiency .
- Step 3 : Form the carboxamide bond using EDCI/HOBt-mediated coupling between the benzothiadiazole carboxylic acid and quinolin-5-amine. Yield optimization may require inert atmospheres (N₂) and extended reaction times (12–24 hrs) . Reported yields for analogous compounds range from 20–23%, suggesting further optimization via microwave-assisted synthesis or alternative coupling reagents (e.g., HATU) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the quinoline and benzothiadiazole moieties. Key signals include aromatic protons (δ 7.5–9.0 ppm) and carboxamide NH (δ ~10 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1650 cm⁻¹) and benzothiadiazole S-N vibrations (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 335.08 for C₁₇H₁₁N₄OS₂) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the quinoline moiety influence biological activity compared to other aromatic substituents?
Methodological Answer: The quinoline group enhances planar stacking with biological targets (e.g., kinase ATP-binding pockets or DNA intercalation). To evaluate substituent effects:
- Structure-Activity Relationship (SAR) : Synthesize analogs with phenyl, pyridyl, or furyl groups instead of quinoline.
- Assays : Compare IC₅₀ values in kinase inhibition (e.g., Abl/Src) or cytotoxicity (MTT assays) across cell lines. Evidence from related compounds shows quinoline derivatives exhibit 10–50x lower IC₅₀ than phenyl analogs in kinase inhibition .
- Computational Docking : Use AutoDock Vina to model binding interactions. Quinoline’s nitrogen atoms may form critical H-bonds with residues like Glu286 in Abl kinase .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
Methodological Answer: Discrepancies may arise from cell-specific factors:
- Target Expression : Profile target protein levels (e.g., Western blot for kinases) in resistant vs. sensitive lines.
- Membrane Permeability : Measure cellular uptake via LC-MS/MS. Lipophilic quinoline derivatives may show higher accumulation in epithelial cells .
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Poor stability in hepatic lines (e.g., HepG2) may explain low activity .
- Statistical Analysis : Apply multivariate regression to correlate cytotoxicity with genomic/proteomic datasets .
Q. What computational strategies predict binding affinity to enzyme targets like kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with Abl/Src kinases. Prioritize poses with hydrogen bonds between the carboxamide and kinase hinge region (e.g., Met318 in Abl) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Analyze RMSD/RMSF to identify flexible regions affecting affinity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., T315I in Abl) to predict resistance mechanisms .
Q. What structural modifications improve pharmacokinetic properties without compromising activity?
Methodological Answer:
- Solubility Enhancement : Introduce PEGylated side chains or protonatable amines (e.g., morpholine) at non-critical positions. Monitor logP via HPLC (target <3) .
- Metabolic Stability : Replace labile groups (e.g., methyl on quinoline) with fluorine or deuterium to block CYP450 oxidation .
- Bioavailability : Formulate as nanocrystals or co-crystals with succinic acid. Test in vivo PK in rodent models (Cₘₐₓ, AUC) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
